molecular formula C22H18ClN3O2S2 B2708041 N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261000-31-0

N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2708041
CAS No.: 1261000-31-0
M. Wt: 455.98
InChI Key: BCGWXLVSNWQLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone-based acetamide derivative with a sulfanyl bridge linking the heterocyclic core to the 3-chlorophenylacetamide moiety. The compound features a thieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a 2,4-dimethylphenyl group, which confers steric bulk and modulates electronic properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-6-7-18(14(2)10-13)26-21(28)20-17(8-9-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWXLVSNWQLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of F6609-2575 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. The patient’s overall health status, including liver and kidney function, can also impact the drug’s metabolism and excretion.

Biological Activity

N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1261000-31-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H18ClN3O2S2
Molecular Weight456.0 g/mol
StructureStructure

Synthesis

The synthesis of this compound involves multi-step reactions that include the formation of thieno[3,2-d]pyrimidine derivatives. The method typically employs thioacetamide derivatives and various aryl halides under controlled conditions to yield the target compound with good purity and yield.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their in vitro activity against various bacterial strains. The results showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .

Anticancer Potential

In addition to antimicrobial properties, preliminary research has suggested that this compound may possess anticancer activity. A docking study indicated that it could effectively bind to certain cancer-related targets, potentially inhibiting tumor growth. The structure-activity relationship (SAR) analyses highlighted the importance of the thienopyrimidine core in enhancing biological activity .

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, the thienopyrimidine scaffold may interact with DNA or RNA synthesis pathways or inhibit specific kinases involved in cell signaling .

Case Studies

  • Case Study 1: Antibacterial Activity
    • Objective : To evaluate the antibacterial efficacy of this compound.
    • Methods : In vitro tests against six bacterial strains were conducted using standard broth dilution methods.
    • Results : The compound demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli.
  • Case Study 2: Anticancer Activity
    • Objective : To assess the anticancer potential against human cancer cell lines.
    • Methods : MTT assays were performed on various cancer cell lines including breast and lung cancer cells.
    • Results : The compound exhibited cytotoxic effects with IC50 values indicating effective dose ranges for further development.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone vs. Pyrimidine Derivatives

The thieno[3,2-d]pyrimidinone core in the target compound distinguishes it from simpler pyrimidine derivatives. For example:

  • This structural simplification correlates with lower molecular weight (MW: 324.78 vs. ~470 for the target compound) and altered solubility .
  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replaces the thieno[3,2-d]pyrimidinone with a 6-oxo-1,6-dihydropyrimidine system, resulting in weaker intermolecular hydrogen bonding (e.g., N–H···O vs. S···π interactions) .

Substituent Effects on the Thienopyrimidinone Core

  • 3-(2,4-Dimethoxyphenyl) Substitution (): In compound 18 (CK1 inhibitor), methoxy groups enhance electron density and metabolic stability compared to the 2,4-dimethylphenyl group in the target compound. The dimethyl substitution likely increases hydrophobicity, favoring membrane permeability .

Sulfanylacetamide Side Chain Variations

Compound Name (Source) Substituents on Acetamide Key Properties Biological Relevance (If Reported)
Target Compound 3-Chlorophenyl MW ≈ 470, m.p. unlisted Not specified in evidence
N-Phenyl analog () Phenyl MW 410.5, Yield 68–74% Antimicrobial screening candidate
N-(2-Trifluoromethylphenyl) analog () 2-Trifluoromethylphenyl MW 499.94, m.p. unlisted Kinase inhibition (predicted)
N-(2,3-Dichlorophenyl) analog () 2,3-Dichlorophenyl MW 344.21, m.p. 230°C Antibacterial activity reported

The 3-chlorophenyl group in the target compound balances lipophilicity (ClogP ≈ 3.5–4.0) and steric effects, whereas bulkier substituents like trifluoromethyl () or dichlorophenyl () may enhance target affinity but reduce solubility.

Key Research Findings and Implications

  • Structural Flexibility : The sulfanylacetamide moiety allows modular substitution, enabling optimization for pharmacokinetics or target engagement .
  • Activity Trends: Dichlorophenyl and trifluoromethylphenyl analogs exhibit notable antibacterial or kinase inhibitory activity, suggesting the target compound may share similar bioactivity .
  • Crystallographic Insights : Related N-(chlorophenyl)acetamides () form infinite chains via N–H···O hydrogen bonds, a feature that may stabilize the target compound’s solid-state structure .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the purity and structure of this compound?

  • Methodology : Use a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., δ 12.50 ppm for NH protons, δ 4.12 ppm for SCH2 groups) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]+ at 344.21) . X-ray crystallography (via SHELX refinement) determines absolute configuration, with unit-cell parameters (e.g., monoclinic P21/c, a = 18.220 Å, β = 108.76°) . HPLC (≥95% purity) ensures absence of synthetic byproducts .

Q. How is the compound synthesized, and what are critical reaction parameters?

  • Methodology : The core thieno[3,2-d]pyrimidinone scaffold is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux in acetic acid. Critical steps include:

  • Thioacetamide coupling : Reacting 3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-thiol with chloroacetamide derivatives in DMF/K2CO3 .
  • Purification : Recrystallization from dioxane/water mixtures (yield: ~80%) .
  • Key parameters : Reaction temperature (80–100°C), stoichiometric control of coupling agents (e.g., 1.2 eq. TEA), and inert atmosphere to prevent oxidation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Perform kinase inhibition assays (e.g., CK1 isoforms) using fluorescence polarization . Antimicrobial activity is tested via MIC determination against Gram-positive/negative strains . Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HCT-116, IC50 quantification) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

  • Methodology :

  • Alternative coupling reagents : Replace classical carbodiimides with HATU/DIPEA to enhance efficiency in thioether bond formation .
  • Flow chemistry : Adopt continuous-flow reactors for precise temperature control and reduced side reactions (e.g., diazomethane synthesis protocols) .
  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., unreacted thiols) and adjust stoichiometry .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

  • Methodology :

  • Multi-software validation : Cross-check SHELXL refinement (R1 = 0.050) with Olex2 or PLATON to detect disorder (e.g., solvent molecules in lattice voids) .
  • Twinned data handling : Apply TWINLAW in SHELXL for non-merohedral twinning (common in monoclinic systems) .
  • Hydrogen bonding networks : Validate intramolecular interactions (e.g., N–H⋯S bonds) against DFT-calculated geometries .

Q. What computational methods predict the compound’s biological targets and binding modes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to CXCR3 or CK1 kinases, focusing on sulfanyl-acetamide interactions with hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) with IC50 values from kinase assays .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., 3-CF3) to enhance kinase binding .
  • Heterocycle substitution : Introduce pyridyl or oxadiazole moieties to improve solubility and metabolic stability .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., 4-oxo group) .

Q. What experimental approaches address low aqueous solubility in pharmacological assays?

  • Methodology :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell-based assays .
  • Salt formation : Screen with HCl or sodium citrate to improve crystallinity and dissolution .

Q. How do researchers evaluate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours, monitoring degradation via UPLC .
  • Light/thermal stress : Store solid samples at 40°C/75% RH for 4 weeks; quantify decomposition products (e.g., sulfoxide formation) .
  • Cyclic voltammetry : Assess redox stability in PBS buffer (potential range: −0.5 to +1.0 V) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.